molecular formula C13H17NO4S B14204994 {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid CAS No. 821800-03-7

{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid

Cat. No.: B14204994
CAS No.: 821800-03-7
M. Wt: 283.35 g/mol
InChI Key: KBXDXAHOKTYNBQ-UHFFFAOYSA-N
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Description

{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, a propylsulfanyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid with a benzyloxycarbonyl group, followed by the introduction of the propylsulfanyl group through a nucleophilic substitution reaction. The final step involves the deprotection of the benzyloxycarbonyl group to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group yields the corresponding amine.

Scientific Research Applications

{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, while the propylsulfanyl group can participate in redox reactions. The compound can modulate biochemical pathways by interacting with enzymes and other proteins, thereby influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-hexanoic acid benzyl ester: This compound has a similar benzyloxycarbonyl group but differs in the rest of its structure.

    Methyl 5-[(propylsulfanyl)carbonyl]-2-pyridinecarboxylate: This compound contains a propylsulfanyl group but has a different core structure.

Uniqueness

{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

CAS No.

821800-03-7

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-2-propylsulfanylacetic acid

InChI

InChI=1S/C13H17NO4S/c1-2-8-19-11(12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)

InChI Key

KBXDXAHOKTYNBQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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